4-tert-Butylphenyl salicylate
4-tert-Butylphenyl salicylate
4-Tert-butylphenyl salicylate, also known as seesorb 202 or sumisorb 90, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 4-Tert-butylphenyl salicylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-tert-butylphenyl salicylate is primarily located in the membrane (predicted from logP). 4-Tert-butylphenyl salicylate is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
87-18-3
VCID:
VC21242450
InChI:
InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3
SMILES:
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Molecular Formula:
C17H18O3
Molecular Weight:
270.32 g/mol
4-tert-Butylphenyl salicylate
CAS No.: 87-18-3
Cat. No.: VC21242450
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Tert-butylphenyl salicylate, also known as seesorb 202 or sumisorb 90, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 4-Tert-butylphenyl salicylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-tert-butylphenyl salicylate is primarily located in the membrane (predicted from logP). 4-Tert-butylphenyl salicylate is a potentially toxic compound. |
|---|---|
| CAS No. | 87-18-3 |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | (4-tert-butylphenyl) 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3 |
| Standard InChI Key | DBOSBRHMHBENLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
| Melting Point | 62.0 °C 65-66°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator